

# Spectroscopic Validation of (R)-1-Cbz-3-aminopiperidine: A Comparative Guide

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## Compound of Interest

Compound Name: (R)-1-Cbz-3-aminopiperidine

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This guide provides a comparative analysis of the spectroscopic data for **(R)-1-Cbz-3-aminopiperidine**, a chiral building block crucial in pharmaceutical synthesis. Its structural integrity is paramount for ensuring the desired stereochemistry and biological activity of target molecules. This document outlines the expected spectroscopic characteristics of **(R)-1-Cbz-3-aminopiperidine** and compares them with its enantiomer and a common alternative, the Boc-protected analogue. The provided experimental data and protocols serve as a benchmark for researchers to validate the structure and purity of their samples.

## Structural Confirmation by Spectroscopic Analysis

The structural elucidation of **(R)-1-Cbz-3-aminopiperidine**, a molecule with the chemical formula C13H18N2O2 and a molecular weight of 234.29 g/mol, relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).<sup>[1][2]</sup> These methods provide detailed information about the molecule's atomic connectivity and overall structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra provide unique fingerprints for **(R)-1-Cbz-3-aminopiperidine**.

<sup>1</sup>H NMR Spectroscopy: The <sup>1</sup>H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for **(R)-1-Cbz-3-aminopiperidine** is expected to show distinct signals for the aromatic protons of the Cbz group, the benzylic protons, the protons of the piperidine ring, and the amine protons.

<sup>13</sup>C NMR Spectroscopy: The <sup>13</sup>C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. The spectrum of **(R)-1-Cbz-3-aminopiperidine** will show characteristic peaks for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. The mass spectrum of **(R)-1-Cbz-3-aminopiperidine** should exhibit a molecular ion peak corresponding to its molecular weight.

## Comparative Spectroscopic Data

For validation purposes, it is often useful to compare the spectroscopic data of the target compound with that of its stereoisomer and other closely related structures. The following tables summarize the available and expected spectroscopic data for **(R)-1-Cbz-3-aminopiperidine**, its (S)-enantiomer, and the corresponding (R)-Boc-protected analogue.

Table 1: <sup>1</sup>H NMR Spectroscopic Data Comparison

Compound	Key Protons	Expected Chemical Shift (δ, ppm)
(R)-1-Cbz-3-aminopiperidine	Aromatic (C <sub>6</sub> H <sub>5</sub> )	~7.3
Benzylic (CH <sub>2</sub> )	~5.1	
Piperidine Ring	1.4 - 4.0	
Amine (NH <sub>2</sub> )	Variable (broad)	
(S)-1-Cbz-3-aminopiperidine	Aromatic (C <sub>6</sub> H <sub>5</sub> )	~7.3
Benzylic (CH <sub>2</sub> )	~5.1	
Piperidine Ring	1.4 - 4.0	
Amine (NH <sub>2</sub> )	Variable (broad)	
(R)-1-Boc-3-aminopiperidine[3]	tert-Butyl ((CH <sub>3</sub> ) <sub>3</sub> C)	~1.45
Piperidine Ring	1.3 - 4.0	
Amine (NH <sub>2</sub> )	~1.5 (broad)	

Note: The <sup>1</sup>H NMR spectra of enantiomers are identical in an achiral solvent. Chiral resolving agents would be required to distinguish them by NMR.

Table 2: <sup>13</sup>C NMR Spectroscopic Data Comparison

Compound	Key Carbons	Expected Chemical Shift (δ, ppm)
(R)-1-Cbz-3-aminopiperidine	Carbonyl (C=O)	~155
Aromatic (C <sub>6</sub> H <sub>5</sub> )	127-137	
Benzyllic (CH <sub>2</sub> )	~67	
Piperidine Ring	25-55	
(S)-1-Cbz-3-aminopiperidine	Carbonyl (C=O)	~155
Aromatic (C <sub>6</sub> H <sub>5</sub> )	127-137	
Benzyllic (CH <sub>2</sub> )	~67	
Piperidine Ring	25-55	
(R)-1-Boc-3-aminopiperidine	Carbonyl (C=O)	~155
tert-Butyl (C(CH <sub>3</sub> ) <sub>3</sub> )	~80	
tert-Butyl (C(CH <sub>3</sub> ) <sub>3</sub> )	~28	
Piperidine Ring	25-55	

Note: Similar to <sup>1</sup>H NMR, the <sup>13</sup>C NMR spectra of enantiomers are identical in the absence of chiral additives.

Table 3: Mass Spectrometry Data Comparison

Compound	Molecular Formula	Molecular Weight (g/mol)	Expected [M+H] <sup>+</sup> (m/z)
(R)-1-Cbz-3-aminopiperidine	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	234.29[1][2]	235.14
(S)-1-Cbz-3-aminopiperidine	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	234.29[4]	235.14
(R)-1-Boc-3-aminopiperidine	C <sub>10</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	200.28[3]	201.16

## Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

### **<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O) in a standard 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.
- Data Acquisition:
  - <sup>1</sup>H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio are typically used.
  - <sup>13</sup>C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of approximately 240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

### **Mass Spectrometry (Electrospray Ionization - ESI)**

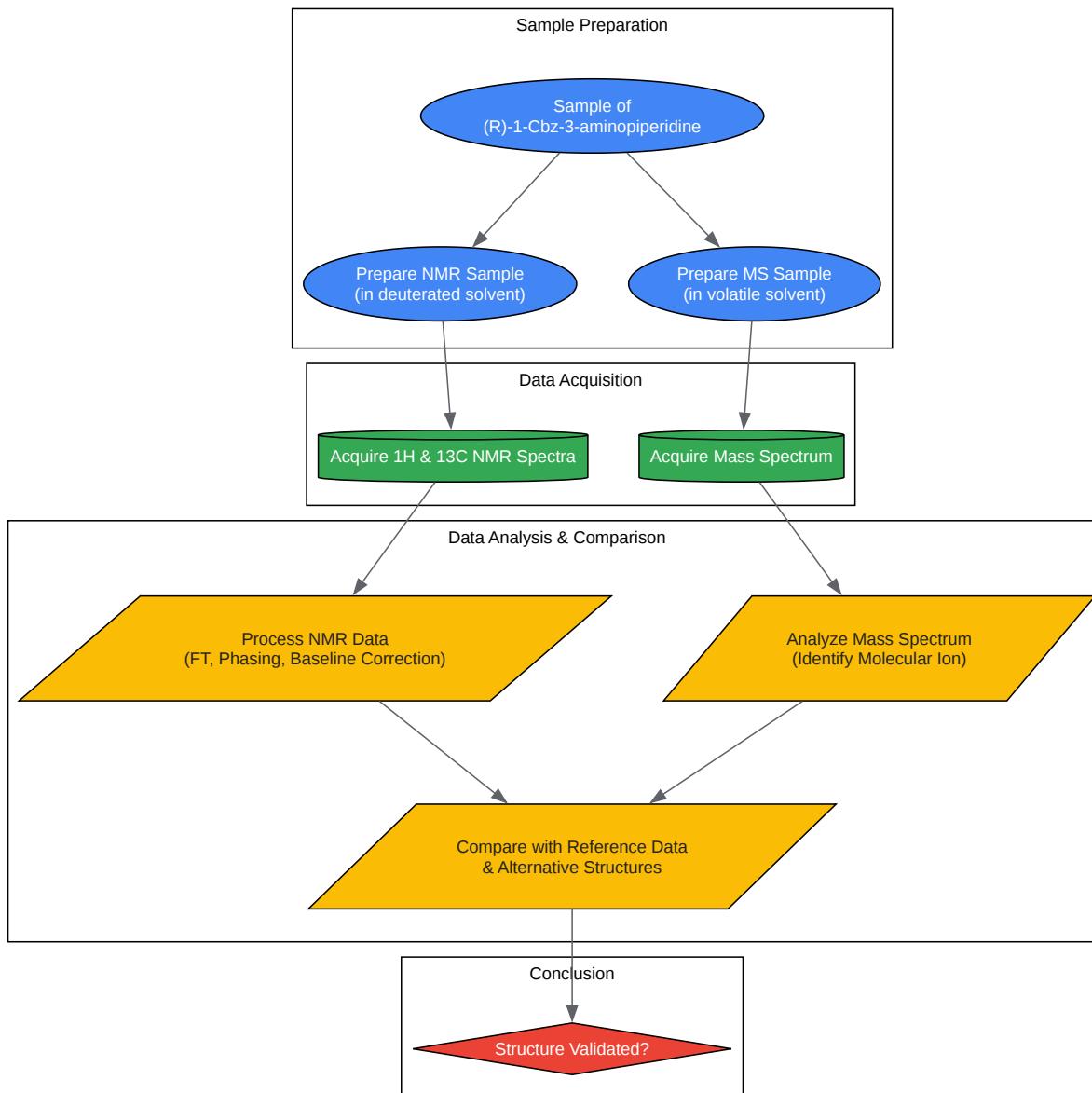
- Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument Setup: Use an ESI mass spectrometer. Optimize the ion source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the analyte.
- Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10  $\mu$ L/min). Acquire the mass spectrum in positive ion mode over a mass range

that includes the expected molecular ion (e.g., m/z 100-500).

- Data Analysis: Identify the molecular ion peak ( $[M+H]^+$ ) and any other significant fragment ions.

## Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of **(R)-1-Cbz-3-aminopiperidine**.



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Caption: Workflow for the spectroscopic validation of **(R)-1-Cbz-3-aminopiperidine**.

This comprehensive guide provides the necessary framework for the rigorous spectroscopic validation of **(R)-1-Cbz-3-aminopiperidine**. By following the outlined protocols and comparing

experimental data with the provided reference values, researchers can confidently confirm the structure and purity of this important chiral building block, ensuring the quality and reliability of their subsequent research and development efforts.

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